molecular formula C15H18N4O3 B15119691 6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile

6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile

Cat. No.: B15119691
M. Wt: 302.33 g/mol
InChI Key: IQAWABBRTGJGMN-UHFFFAOYSA-N
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Description

6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a morpholine group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with morpholine and carbonitrile groups under controlled conditions. The process may involve:

    Nucleophilic substitution: reactions where a pyridine derivative reacts with a morpholine derivative.

    Cyclization: reactions to form the morpholine ring.

    Functional group transformations: to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to optimize the reaction efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the specific reaction requirements.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal applications.

    Morpholine derivatives: These compounds have a similar morpholine ring and are studied for their biological activity and chemical reactivity.

Uniqueness

6-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring with morpholine and carbonitrile groups. This structural arrangement provides distinct electronic properties and reactivity, making it valuable for specific applications in drug design and materials science.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

6-[2-(morpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H18N4O3/c16-10-12-2-1-3-14(17-12)19-6-9-22-13(11-19)15(20)18-4-7-21-8-5-18/h1-3,13H,4-9,11H2

InChI Key

IQAWABBRTGJGMN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=CC=CC(=N3)C#N

Origin of Product

United States

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